methyl 2-(trifluoromethyl)piperidine-3-carboxylate, Mixture of diastereomers
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Overview
Description
Methyl 2-(trifluoromethyl)piperidine-3-carboxylate, mixture of diastereomers, is a fluorinated organic compound It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trifluoromethyl)piperidine-3-carboxylate typically involves multicomponent reactions. One common method is the five-component reaction involving aldehydes, nitriles, and ammonium acetate. This reaction is carried out under controlled conditions to ensure high diastereoselectivity, resulting in the formation of the desired product with multiple stereogenic centers .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Methyl 2-(trifluoromethyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 2-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The piperidine ring can interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)piperidine: Similar in structure but lacks the carboxylate ester group.
Trifluoromethylpyridines: Contains a trifluoromethyl group attached to a pyridine ring instead of a piperidine ring.
Uniqueness
Methyl 2-(trifluoromethyl)piperidine-3-carboxylate is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a carboxylate ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Properties
CAS No. |
1547066-18-1 |
---|---|
Molecular Formula |
C8H12F3NO2 |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
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